molecular formula C27H30O16 B15091831 luteolin-7-O-gentiobiside

luteolin-7-O-gentiobiside

Cat. No.: B15091831
M. Wt: 610.5 g/mol
InChI Key: LDTDRTSKWGQBAA-UHFFFAOYSA-N
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Description

Luteolin-7-O-gentiobiside is a naturally occurring flavonoid glycoside. It is a derivative of luteolin, a flavonoid known for its wide range of biological activities. The compound is characterized by the presence of a gentiobiose moiety attached to the luteolin structure. This compound is found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteolin-7-O-gentiobiside typically involves the glycosylation of luteolin. One common method is the reaction of luteolin with gentiobiose in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures around 130°C .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Luteolin-7-O-gentiobiside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and catalysts like boron trifluoride etherate. The reactions are typically carried out in solvents such as DMSO or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The biological effects of luteolin-7-O-gentiobiside are primarily attributed to its ability to modulate various molecular targets and pathways:

Comparison with Similar Compounds

Luteolin-7-O-gentiobiside can be compared with other similar flavonoid glycosides:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2

InChI Key

LDTDRTSKWGQBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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